molecular formula C7H3Cl4NO3 B3369696 2,3,5,6-Tetrachloro-4-nitroanisole CAS No. 2438-88-2

2,3,5,6-Tetrachloro-4-nitroanisole

Cat. No.: B3369696
CAS No.: 2438-88-2
M. Wt: 290.9 g/mol
InChI Key: BGPPUXMKKQMWLV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-nitroanisole is a chemical compound with the molecular formula C₇H₃Cl₄NO₃ and a molecular weight of 290.92. It is a beige to pale yellow crystalline solid that is insoluble in water. This compound is known for its potential toxicity when heated, as it emits very toxic fumes of chlorine and nitrogen oxides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrachloro-4-nitroanisole typically involves the nitration of 2,3,5,6-tetrachloroanisole. This process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the appropriate position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve chlorination and nitration steps. These processes are carried out under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachloro-4-nitroanisole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions are common, with reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄).

Major Products Formed:

  • Oxidation: Produces carboxylic acids and other oxidized derivatives.

  • Reduction: Yields amino derivatives and other reduced forms.

  • Substitution: Results in the formation of various halogenated and nitro-substituted compounds.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-nitroanisole has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex chemical compounds.

  • Biology: The compound is utilized in biochemical studies to understand the effects of chlorinated and nitro-substituted compounds on biological systems.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent or in the development of new drugs.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,5,6-tetrachloro-4-nitroanisole exerts its effects involves its interaction with molecular targets and pathways. The nitro group and chlorine atoms play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

2,3,5,6-Tetrachloro-4-nitroanisole is similar to other chlorinated and nitro-substituted aromatic compounds, such as 2,4,6-trichloro-3-nitroanisole and 2,3,5-trichloro-4-nitroanisole. its unique combination of chlorine and nitro groups at specific positions on the aromatic ring distinguishes it from these compounds. This unique structure contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • 2,4,6-Trichloro-3-nitroanisole

  • 2,3,5-Trichloro-4-nitroanisole

  • 2,3,6-Trichloro-4-nitroanisole

  • 2,4,5-Trichloro-3-nitroanisole

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-methoxy-6-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl4NO3/c1-15-7-4(10)2(8)6(12(13)14)3(9)5(7)11/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BGPPUXMKKQMWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H3Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 2,3,5,6-TETRACHLORO-4-NITROANISOLE
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DSSTOX Substance ID

DTXSID2021313
Record name 2,3,5,6-Tetrachloro-4-nitroanisole
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Molecular Weight

290.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

2,3,5,6-tetrachloro-4-nitroanisole is a beige to pale yellow crystalline solid. (NTP, 1992), Beige to pale yellow solid; [CAMEO]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2,3,5,6-TETRACHLORO-4-NITROANISOLE
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2,3,5,6-Tetrachloro-4-nitroanisole
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2,3,5,6-TETRACHLORO-4-NITROANISOLE
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Vapor Pressure

0.000038 [mmHg]
Record name 2,3,5,6-Tetrachloro-4-nitroanisole
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CAS No.

2438-88-2
Record name 2,3,5,6-TETRACHLORO-4-NITROANISOLE
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Record name 2,3,5,6-TETRACHLORO-4-NITROANISOLE
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Melting Point

208 to 221 °F (NTP, 1992), 101 °C to 105 °C
Details Toxicology and Carcinogenesis Studies of 2,3,5,6-Tetrachloro-4-nitroanisole p.4 Report #114 (1978) NIH Pub#78-1369
Record name 2,3,5,6-TETRACHLORO-4-NITROANISOLE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Toxicology and Carcinogenesis Studies of 2,3,5,6-Tetrachloro-4-nitroanisole p.4 Report #114 (1978) NIH Pub#78-1369
Record name 2,3,5,6-TETRACHLORO-4-NITROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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